molecular formula C7H10N2O2 B8200924 (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

Cat. No.: B8200924
M. Wt: 154.17 g/mol
InChI Key: RCJCMJGBSTUODK-UHFFFAOYSA-N
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Description

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol is a chiral heterobicyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It serves as a versatile and critical synthetic intermediate, particularly in the development of novel pharmacologically active agents. The compound features both an imidazole ring and a 1,4-oxazine ring, making it a valuable scaffold in medicinal chemistry. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex nitroimidazo-oxazine derivatives . This structural class has demonstrated significant antitubercular and antileishmanial activities in preclinical research . For instance, the (S)-enantiomer of the core structure is a fundamental component of pretomanid (PA-824) analogues, which are pro-drugs activated by a bacterial nitroreductase (Ddn) and have shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis . The specific stereochemistry at the C-6 position is a crucial determinant for the biological activity of these drug candidates . This product is offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCMJGBSTUODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC=CN21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Biological Activities

Research indicates that (6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has shown significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. Its unique combination of functional groups may contribute to this activity.
  • Antitubercular Activity : Similar compounds in the imidazo/oxazine class have been explored for their antitubercular properties. The specific structure of this compound may confer unique advantages in targeting Mycobacterium tuberculosis.
  • Potential as a Therapeutic Agent : Ongoing studies are investigating the compound's mechanisms of action and its efficacy as a therapeutic agent in various disease models. Interaction studies are crucial for understanding how this compound can be utilized in treatment protocols.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique features and potential applications of this compound:

Compound NameStructure TypeKey Features
6-Methylidene Penemsβ-lactamKnown for antibiotic properties; different ring structure but similar biological applications
7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazinesImidazo/oxazineInvestigated as novel antitubercular agents; varying substitution patterns lead to diverse activities
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazineImidazo/oxazineUnique hydroxymethyl group; explored for antimicrobial activity

This table illustrates how this compound stands out due to its specific structural characteristics and potential applications in medicinal chemistry.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using standard protocols such as agar diffusion methods .
  • Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its potential therapeutic mechanisms and guide further development of related compounds .
  • Pharmacological Evaluations : Pharmacological studies have assessed the compound's effects on different biological systems, revealing insights into its safety profile and therapeutic window for potential clinical applications .

Mechanism of Action

The mechanism of action of (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2: Carbaldehyde vs. Methanol
  • 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde (CAS 623564-42-1): Features a carbaldehyde (-CHO) group at position 2 instead of methanol. The aldehyde group enhances electrophilicity, enabling nucleophilic addition reactions, unlike the hydroxymethyl group, which participates in hydrogen bonding . Synthetic Applications: Used as an intermediate for further derivatization, such as Schiff base formation .
Position 6: Hydroxymethyl vs. Aryl Groups
  • The hydroxymethyl group at position 2 retains hydrogen-bonding capacity but with altered steric effects due to the thiophene substituent .

Core Structure Modifications

Imidazo-Oxazine vs. Imidazo-Thiadiazole
  • Compound 5 (Molecules 2015):
    • Structure: Imidazo[2,1-b][1,3,4]thiadiazol-5(6H)-one with 4-methylbenzoyl and phenyl groups.
    • Key Differences: Replacement of the oxazine ring with a thiadiazole introduces sulfur, enhancing electron-withdrawing effects and metabolic stability.
    • Data : Melting point 152–154°C; IR bands at 1668–1687 cm⁻¹ (C=O) and 1613 cm⁻¹ (C=N) .
Ring Fusion Variations
  • 5h,6h,8h-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid (CID 82413449):
    • Altered ring fusion (imidazo[4,3-c] vs. [2,1-c]) shifts nitrogen positions, affecting hydrogen-bonding patterns.
    • Carboxylic acid substituent at position 1 increases acidity (pKa ~4–5), contrasting with the neutral hydroxymethyl group .
Pharmacological Potential
  • Nitro- and Trifluoromethoxy-Substituted Analogs : R-58 (Table 2, ) demonstrates the impact of electron-withdrawing groups on bioavailability and CNS activity, a consideration for hydroxymethyl derivative optimization .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Core Structure Substituents Melting Point (°C) Key IR Bands (cm⁻¹) Reference
(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol Imidazo[2,1-c][1,4]oxazine -CH2OH (6-position) N/A ~3200–3600 (O-H stretch)
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde Imidazo[2,1-c][1,4]oxazine -CHO (2-position) N/A ~1680–1700 (C=O stretch)
Compound 5 (Molecules 2015) Imidazo[2,1-b][1,3,4]thiadiazole Aryl groups 152–154 1668–1687 (C=O)

Biological Activity

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol, with the CAS number 1628636-87-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : (5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
  • Purity : 95% .

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological effects:

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, in vitro assays have shown that derivatives of imidazo[2,1-c][1,4]oxazines can inhibit the growth of certain cancer cell lines. A notable study highlighted the ability of similar compounds to induce apoptosis in cancer cells while sparing normal cells .

Enzyme Modulation

The compound has been investigated for its role as a modulator of various enzymes. In particular, it has shown promise in inhibiting γ-secretase activity, which is crucial in the context of Alzheimer's disease. This modulation could lead to a shift in amyloid-beta peptide production towards less toxic forms .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates γ-secretase activity
Cellular EffectsAlters signaling pathways in cancer cells

Case Study: Anticancer Effects

A study conducted on imidazo[2,1-c][1,4]oxazine derivatives revealed that specific structural modifications could enhance their cytotoxic effects against breast and prostate cancer cell lines. The lead compound demonstrated an IC50 value of approximately 10 µM in inhibiting cell proliferation while not affecting non-tumorigenic cells at the same concentration .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Targeting enzymes involved in cancer progression and amyloid-beta production.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol derivatives?

  • Methodological Answer : The synthesis typically involves dissolving imidazolo methanol precursors in dry dichloromethane (DCM) and reacting with chloroacetyl chloride at 45°C for 2 hours under stirring. Reaction completion is monitored via thin-layer chromatography (TLC), followed by filtration and solvent evaporation to yield crude products. Key variables include solvent choice (e.g., DCM for inertness), stoichiometric ratios (1:1 for precursor and acyl chloride), and temperature control to minimize side reactions . For analogous compounds, refluxing in dioxane/methanol with catalytic HCl and subsequent spectroscopic validation (e.g., NMR, FT-IR) ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazo-oxazine core and methanol substituent. FT-IR identifies functional groups like C=N (1641 cm⁻¹) and aromatic C=C (1562 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For derivatives, comparative analysis of spectral data (e.g., shifts in aromatic protons or Schiff base signals) helps confirm structural modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo-oxazine derivatives?

  • Methodological Answer : Contradictions may arise from differences in assay systems or structural variations. For example, benzo[1,4]oxazine derivatives exhibit dual roles as KCNQ2 channel openers (in neuronal studies) and herbicides (via protox inhibition). To address discrepancies:

  • Conduct parallel bioassays under standardized conditions (e.g., rat hippocampal slices for neuroactivity vs. plant protox inhibition assays ).
  • Use computational modeling (e.g., molecular docking) to compare binding affinities across target proteins.
  • Analyze substituent effects: Fluorine or methyl groups on the oxazine ring may alter activity profiles .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in herbicide development?

  • Methodological Answer : SAR studies involve:

  • Synthetic diversification : Introduce substituents (e.g., bromophenyl, thiophene) at the C-2 or C-6 positions to assess impact on herbicidal potency .
  • Bioactivity profiling : Test derivatives against protox enzymes and weed species, comparing IC₅₀ values. For example, trifluoromethyl groups enhance herbicidal activity by increasing membrane permeability .
  • Crystallographic analysis : Resolve crystal structures of target enzyme-inhibitor complexes (e.g., protox-flumioxazin) to identify critical binding interactions .

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